molecular formula C7H6N2O B068119 1-(Furan-2-yl)-1H-imidazole CAS No. 191733-31-0

1-(Furan-2-yl)-1H-imidazole

Cat. No.: B068119
CAS No.: 191733-31-0
M. Wt: 134.14 g/mol
InChI Key: QXMHOHBYSAVSAG-UHFFFAOYSA-N
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Description

1-(2-Furyl)-1H-imidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-furylamine with glyoxal in the presence of an acid catalyst can yield 1-(2-Furyl)-1H-imidazole. Another method involves the use of metal catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-(2-Furyl)-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nucleophiles like amines and thiols.

Major Products Formed:

Scientific Research Applications

1-(2-Furyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness of 1-(2-Furyl)-1H-imidazole: 1-(2-Furyl)-1H-imidazole stands out due to its unique structure combining both furan and imidazole rings. This dual-ring system imparts distinct chemical properties and reactivity, making it a versatile compound in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

191733-31-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-(furan-2-yl)imidazole

InChI

InChI=1S/C7H6N2O/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H

InChI Key

QXMHOHBYSAVSAG-UHFFFAOYSA-N

SMILES

C1=COC(=C1)N2C=CN=C2

Canonical SMILES

C1=COC(=C1)N2C=CN=C2

Synonyms

1H-Imidazole,1-(2-furanyl)-(9CI)

Origin of Product

United States

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